Product packaging for 4-(2-Benzooxazol-2-yl-ethyl)-phenylamine(Cat. No.:CAS No. 39921-38-5)

4-(2-Benzooxazol-2-yl-ethyl)-phenylamine

Cat. No.: B2923055
CAS No.: 39921-38-5
M. Wt: 238.29
InChI Key: MGGJGFVVDXXCPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Benzoxazole (B165842) Derivatives in Contemporary Chemical and Biological Research

Benzoxazole derivatives represent a vital area of investigation in modern research due to their wide spectrum of biological activities. nih.gov The simple and versatile benzoxazole nucleus is present in numerous compounds being evaluated for new therapeutic applications. jocpr.com These derivatives are recognized as structural isosteres of naturally occurring nucleic bases like adenine (B156593) and guanine, which may allow them to interact readily with biological macromolecules. jocpr.com

Extensive research has demonstrated that compounds containing the benzoxazole moiety exhibit a remarkable range of pharmacological properties. ijpbs.com These activities include:

Antimicrobial and Antifungal Activity : Many benzoxazole derivatives have shown potent activity against various strains of bacteria and fungi. jocpr.comnih.gov

Anticancer and Antitumor Activity : The benzoxazole scaffold is a key component in the development of novel agents targeting various cancer cell lines, with some demonstrating potent antiproliferative effects. mdpi.com Their mechanisms can include DNA intercalation and enzyme inhibition. mdpi.com

Anti-inflammatory and Analgesic Properties : Certain substituted benzoxazoles are known to possess significant anti-inflammatory and pain-relieving effects. jocpr.com

Antiviral and Antitubercular Activity : The versatility of the benzoxazole ring has been exploited to develop compounds with activity against viruses and the bacteria responsible for tuberculosis. jocpr.comnih.gov

Other Biological Activities : The therapeutic potential of this class extends to antihistaminic, antiparasitic, CNS, and antihyperglycemic activities. jocpr.comjocpr.comijpbs.com

This broad utility ensures that the synthesis and evaluation of new benzoxazole derivatives remain a highly active field of research. ijpbs.com

Structural Features and Electronic Configuration of the 4-(2-Benzooxazol-2-yl-ethyl)-phenylamine Scaffold

The molecular architecture of this compound is defined by three key components: the rigid, aromatic benzoxazole ring system, a flexible two-carbon ethyl linker, and a terminal phenylamine group. The benzoxazole core is an electron-deficient heterocyclic system, while the phenylamine moiety is an electron-rich aromatic amine.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₅H₁₄N₂O
Molecular Weight 238.28 g/mol
Core Structure Benzoxazole
Key Functional Groups Phenylamine, Ethyl Linker

Data sourced from available chemical information. scbt.com

Overview of Current Research Trajectories Involving Benzoxazole-Containing Ethylamine (B1201723) and Phenylamine Conjugates

Current research into heterocyclic compounds frequently involves the synthesis of derivatives where a core scaffold is linked to various functional side chains to explore and optimize biological activity. Conjugates featuring benzoxazole linked to moieties containing ethylamine or phenylamine are part of a broader strategy to develop new therapeutic agents.

Research has shown that the introduction of different substituents at the 2-position of the benzoxazole ring significantly influences the molecule's pharmacological profile. nih.gov For instance, studies on 2-substituted benzoxazoles have revealed potent antimicrobial and anticancer properties. nih.gov The inclusion of amine-containing side chains is a common approach in drug design to enhance solubility and facilitate interactions with biological targets. For example, research into other heterocyclic systems, such as benzimidazoles, has explored linking the core to a terminal sulfonamide moiety via an ethylamine bridge to develop new V600E-mutated BRAF inhibitors for cancer therapy. nih.gov

In the context of benzoxazoles, studies have demonstrated that derivatives bearing an N,N-diethyl or morpholine (B109124) substituent, which are related to the ethylamine motif, exhibit high antiproliferative activity against cancer cell lines. mdpi.com The phenylamine portion of the molecule is also a critical pharmacophore. The compound 4-(1,3-benzoxazol-2-yl)aniline, which features a direct link between the benzoxazole and phenylamine rings, is a well-known synthetic intermediate. The ethyl spacer in this compound adds flexibility, which can be crucial for optimizing binding to a target protein or enzyme. The research trajectory for such compounds focuses on synthesizing libraries of analogues with modifications to the benzoxazole ring, the linker, and the terminal phenylamine to screen for enhanced and specific biological activities, particularly in the areas of oncology and infectious diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2O B2923055 4-(2-Benzooxazol-2-yl-ethyl)-phenylamine CAS No. 39921-38-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(1,3-benzoxazol-2-yl)ethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c16-12-8-5-11(6-9-12)7-10-15-17-13-3-1-2-4-14(13)18-15/h1-6,8-9H,7,10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGJGFVVDXXCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CCC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic, Diffraction, and Chromatographic Characterization of 4 2 Benzooxazol 2 Yl Ethyl Phenylamine and Its Derivatives for Research Purposes

Vibrational Spectroscopy for Functional Group Analysis (e.g., FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-(2-Benzooxazol-2-yl-ethyl)-phenylamine, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the benzoxazole (B165842) ring, the phenylamine group, the ethyl linker, and the aromatic systems.

The key vibrational modes anticipated for this compound are summarized below:

N-H Vibrations : The primary amine (-NH₂) group of the phenylamine ring will show characteristic symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. An N-H bending vibration (scissoring) is also expected around 1600 cm⁻¹.

C-H Vibrations : Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl bridge (-CH₂-CH₂-) will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Aromatic C=C Stretching : Multiple sharp peaks in the 1450-1620 cm⁻¹ region correspond to the carbon-carbon double bond stretching within both the benzene (B151609) ring of the benzoxazole and the phenylamine ring.

Benzoxazole Core Vibrations : The benzoxazole heterocycle has several characteristic vibrations. A strong band around 1600-1640 cm⁻¹ is typically assigned to the C=N stretching of the oxazole (B20620) ring. The C-O-C stretching vibrations of the oxazole ring are expected to appear in the 1200-1280 cm⁻¹ region. rsc.org

The expected FTIR absorption bands and their assignments provide a unique fingerprint for the molecule, allowing for rapid functional group confirmation.

Table 1: Predicted FTIR Spectral Data for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3450 - 3350 Asymmetric & Symmetric N-H Stretch Primary Amine (-NH₂)
3100 - 3000 C-H Stretch Aromatic (C=C-H)
2960 - 2850 C-H Stretch Aliphatic (-CH₂-)
1640 - 1600 C=N Stretch Benzoxazole Ring
1620 - 1580 N-H Bend Primary Amine (-NH₂)
1600 - 1450 C=C Stretch Aromatic Rings
1280 - 1200 Asymmetric C-O-C Stretch Benzoxazole Ring
850 - 800 C-H Out-of-Plane Bend 1,4-Disubstituted Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the complete chemical structure of an organic molecule in solution. Through ¹H-NMR and ¹³C-NMR, the chemical environment, connectivity, and spatial arrangement of each hydrogen and carbon atom in this compound can be determined.

¹H-NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum can be divided into three main regions:

Aromatic Region (approx. 6.5-7.8 ppm) : Protons on the benzoxazole ring system and the phenylamine ring will resonate in this region. The four protons of the benzoxazole ring typically appear as two multiplets. researchgate.net The phenylamine ring, being para-substituted, will show a characteristic AA'BB' system, appearing as two distinct doublets, with the protons ortho to the amine group shifted upfield due to its electron-donating nature.

Aliphatic Region (approx. 3.0-3.5 ppm) : The ethyl bridge protons (-CH₂-CH₂-) are expected to appear as two triplets. The methylene (B1212753) group adjacent to the benzoxazole ring will be slightly more downfield than the one adjacent to the phenylamine ring.

Amine Protons (variable) : The two protons of the -NH₂ group will appear as a broad singlet. Its chemical shift is variable and depends on the solvent, concentration, and temperature.

¹³C-NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The predicted chemical shifts for the 15 carbon atoms of the molecule are based on the distinct electronic environments of the benzoxazole, ethyl, and phenylamine fragments. researchgate.netmdpi.com

Table 2: Predicted ¹H-NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.70 m 2H Benzoxazole-H
~7.30 m 2H Benzoxazole-H
~7.05 d 2H Phenylamine-H (ortho to -CH₂)
~6.65 d 2H Phenylamine-H (ortho to -NH₂)
~3.80 (variable) br s 2H -NH₂
~3.30 t 2H -CH₂- (adjacent to benzoxazole)
~3.10 t 2H -CH₂- (adjacent to phenylamine)

Table 3: Predicted ¹³C-NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
~164.0 C=N (Benzoxazole C2)
~151.0, ~142.0 Quaternary C (Benzoxazole C7a, C3a)
~145.5 Quaternary C (Phenylamine C-NH₂)
~129.5 CH (Phenylamine, ortho to -CH₂)
~127.0 Quaternary C (Phenylamine, C-CH₂)
~124.5, ~120.0, ~110.5 CH (Benzoxazole)
~115.0 CH (Phenylamine, ortho to -NH₂)
~35.0 -CH₂-
~29.0 -CH₂-

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₅H₁₄N₂O), the calculated molecular weight is 238.28 g/mol . scbt.com In high-resolution mass spectrometry (HRMS), the exact mass can be measured, confirming the elemental composition.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will form a molecular ion ([M]⁺• or [M+H]⁺). The primary fragmentation pathway is expected to be the benzylic cleavage of the C-C bond in the ethyl linker, which is the weakest bond. This cleavage would result in two major characteristic fragments.

Pathway A : Cleavage to form the [C₈H₆NO]⁺ fragment corresponding to the methyl-benzoxazole cation at m/z 132.

Pathway B : Cleavage to form the [C₇H₈N]⁺ fragment corresponding to the aminobenzyl cation at m/z 106.

The relative abundance of these fragments provides insight into the stability of the resulting ions and helps confirm the connectivity of the molecular structure.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Ion Description
238 [C₁₅H₁₄N₂O]⁺ Molecular Ion
132 [C₈H₆NO]⁺ Fragmentation via benzylic cleavage (benzoxazole side)
106 [C₇H₈N]⁺ Fragmentation via benzylic cleavage (phenylamine side)

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing

For crystalline solids, single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional molecular structure, including precise bond lengths, bond angles, and torsional angles. While specific data for this compound is not publicly available, studies on other 2-substituted benzoxazole derivatives provide insight into the expected findings. rsc.org

An X-ray diffraction study would reveal:

Molecular Conformation : The dihedral angle between the planar benzoxazole ring system and the phenylamine ring would be determined. The conformation of the ethyl linker (e.g., gauche vs. anti) would also be established.

Crystal Packing : The analysis would show how molecules are arranged in the crystal lattice. A key feature to investigate would be intermolecular hydrogen bonding involving the amine (-NH₂) protons as donors and the benzoxazole nitrogen or oxygen atoms as potential acceptors. These interactions significantly influence the physical properties of the solid.

Planarity : The planarity of the benzoxazole and phenyl rings would be confirmed, and any minor deviations would be quantified.

Such studies are crucial for understanding structure-property relationships in the solid state.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, HPLC)

Chromatographic methods are indispensable for both the purification of synthesized compounds and the assessment of their purity.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring reaction progress and determining the purity of a sample. For this compound, a silica (B1680970) gel plate (silica gel 60 F₂₅₄) is typically used as the stationary phase. A mixture of a nonpolar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) serves as the mobile phase. The compound's polarity, influenced by the free amine group, dictates its retention factor (R_f). Visualization is typically achieved under UV light (254 nm), where the aromatic rings will absorb and appear as dark spots.

High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution technique used for the final purity assessment and quantification. A common method for benzoxazole derivatives is reversed-phase HPLC.

Stationary Phase : A C18 (octadecylsilyl) column is typically employed.

Mobile Phase : A gradient or isocratic mixture of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid to ensure protonation of the amine and improve peak shape, is used.

Detection : A UV detector set at a wavelength where the aromatic systems have strong absorbance (e.g., ~254 nm or ~280 nm) is used to monitor the eluting compounds.

The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Computational and Theoretical Investigations on 4 2 Benzooxazol 2 Yl Ethyl Phenylamine and Its Analogues

Quantum Chemical Calculations for Elucidating Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of molecules. For benzoxazole (B165842) derivatives, these methods can elucidate electronic structure, reactivity, and spectroscopic features.

Electronic Structure and Reactivity: Calculations can determine the distribution of electrons within the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Spectroscopic Properties: Computational spectroscopy can predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.gov These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds. For instance, theoretical calculations can help assign specific vibrational modes to observed peaks in an IR spectrum or predict the chemical shifts in an NMR spectrum, aiding in the structural elucidation of complex benzoxazole analogues. mdpi.comresearchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as a benzoxazole derivative, interacts with a biological target, typically a protein or enzyme. These methods are crucial for understanding the mechanism of action and for structure-based drug design.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For benzoxazole analogues, docking studies have been instrumental in identifying potential therapeutic targets. For example, derivatives have been docked into the active sites of enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a target in cancer therapy, to predict binding modes and affinities. rsc.orgresearchgate.nettandfonline.com These studies identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand, providing a rationale for the observed biological activity. rsc.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the stability of the ligand-receptor complex over time. rsc.org These simulations provide a dynamic view of the interactions, revealing how the ligand and protein adjust their conformations to achieve optimal binding. nih.gov The binding free energies calculated from MD simulations can offer a more accurate prediction of a compound's potency compared to docking scores alone. rsc.org

Below is a table summarizing key amino acid interactions for benzoxazole analogues with a common therapeutic target.

TargetKey Interacting ResiduesType of InteractionReference
VEGFR-2Leu35, Val43, Lys63, Leu84Stabilizing interactions in the binding pocket rsc.org
VEGFR-2Asp191, Gly117, Leu180Hydrogen bonds, Steric and Electrostatic interactions rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. semanticscholar.orgmdpi.com This approach is a cornerstone of ligand-based drug design, used when the 3D structure of the target is unknown.

2D and 3D-QSAR: In 2D-QSAR, the biological activity is correlated with 2D molecular descriptors such as physicochemical properties and topological indices. ijpsdronline.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D structure of the molecules and their surrounding interaction fields (steric, electrostatic, hydrophobic). rsc.org

For series of benzoxazole derivatives, 3D-QSAR models have been successfully developed to predict their anticancer activity against various cell lines. rsc.org These models generate contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity, thus providing clear guidance for designing more potent analogues. rsc.org

The predictive power of QSAR models is assessed using statistical parameters, as shown in the table below for CoMFA and CoMSIA models developed for benzoxazole derivatives against different cancer cell lines.

Cell LineModelR²cv (Cross-validated)R²pred (Predictive)Reference
HepG2CoMFA0.5090.5128 rsc.org
HepG2CoMSIA0.7110.6198 rsc.org
HCT-116CoMFA0.5740.5597 rsc.org
HCT-116CoMSIA0.5310.5804 rsc.org
MCF-7CoMFA0.5680.5057 rsc.org
MCF-7CoMSIA0.6690.6577 rsc.org

Conformational Analysis and Exploration of Stereochemical Preferences

The biological activity of a molecule is highly dependent on its three-dimensional shape and stereochemistry. Conformational analysis aims to identify the stable low-energy conformations of a molecule and understand its flexibility.

Computational Methods: Techniques like molecular mechanics (MM) and quantum chemical calculations are employed to explore the potential energy surface of a molecule. nih.govresearchgate.net These methods can predict the relative stability of different conformers and the energy barriers for conversion between them. scielo.br

Stereochemistry in Benzoxazoles: For substituted benzoxazole derivatives, stereoisomers (e.g., cis/trans isomers or enantiomers) can exhibit significantly different biological activities. scielo.br Computational studies, often complemented by experimental data from X-ray crystallography, have been used to determine the preferred stereochemical configurations of these compounds. For example, studies have shown how different substituents on the benzoxazole core can lead to a trans or cisoid conformation, which can be critical for receptor binding. nih.govresearchgate.netnih.gov Theoretical investigations have confirmed that for certain benzoxazole ylidenes, the E stereoisomer is significantly more stable due to intramolecular hydrogen bonding, making it the exclusively obtained product in synthesis. scielo.brscielo.br

In Silico Screening and Virtual Library Design for Analogues

In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This approach significantly accelerates the initial stages of drug discovery.

Virtual Library Design: Based on a lead scaffold like 4-(2-Benzooxazol-2-yl-ethyl)-phenylamine, virtual libraries of analogues can be designed by systematically modifying different parts of the molecule. This can involve adding various substituents to the phenyl or benzoxazole rings.

Screening and Prioritization: These virtual libraries are then screened against the 3D structure of a target protein using high-throughput molecular docking. nih.gov The compounds are ranked based on their predicted binding affinity (docking score), and the top-ranking "hits" are selected for chemical synthesis and biological testing. This rational design process helps to focus synthetic efforts on the most promising candidates, saving time and resources. rsc.orgnih.gov This approach has been applied to benzoxazole derivatives to discover potential inhibitors for various targets, including SARS-CoV-2 proteases and antiprotozoal targets. nih.govresearchgate.net

Advanced Applications and Emerging Research Directions for 4 2 Benzooxazol 2 Yl Ethyl Phenylamine in Specialized Chemical Fields

Role in Medicinal Chemistry and Rational Drug Design Platforms

The benzoxazole (B165842) nucleus is a well-established "privileged scaffold" in medicinal chemistry, renowned for its presence in compounds exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.com The structure of 4-(2-Benzooxazol-2-yl-ethyl)-phenylamine is particularly suited for rational drug design. The terminal primary amine on the phenyl ring serves as a versatile synthetic handle for creating libraries of derivatives through acylation, alkylation, or sulfonylation. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets.

Utility as Building Blocks in Complex Organic Synthesis for Advanced Materials

In the realm of organic synthesis, this compound represents a valuable bifunctional building block. The primary amine is a key functional group that can be readily transformed into other functionalities. For example, it can undergo diazotization followed by coupling reactions (e.g., Sandmeyer reaction) to introduce a variety of substituents on the phenyl ring. nih.gov This reactivity is crucial for constructing more complex molecular architectures.

The synthesis of the benzoxazole core itself typically involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its equivalent. nih.gov Therefore, the parent structure of this compound can be envisioned as arising from the reaction between 2-aminophenol and 3-(4-aminophenyl)propanoic acid. The presence of the amine allows this molecule to be incorporated into larger macromolecular structures, such as polyamides, polyimides, or other polymers, by reacting it with appropriate difunctional monomers. This capability makes it a candidate for the synthesis of advanced materials with tailored thermal, mechanical, and electronic properties.

Development as Fluorescent Probes and Labels for Biological and Chemical Sensing

The benzoxazole moiety is a known fluorophore, and its combination with an electron-donating phenylamine group creates a classic intramolecular charge transfer (ICT) or "push-pull" system. Such systems are the foundation for many fluorescent dyes and sensors. Upon excitation with light, an electron is promoted from the donor (phenylamine) to the acceptor (benzoxazole), and the subsequent relaxation and emission of light are often highly sensitive to the local environment.

Photophysical Property Investigations

The photophysical properties of this compound are expected to be characterized by strong absorption in the UV or near-UV region and fluorescence emission at a longer wavelength, resulting in a significant Stokes shift. This large separation between excitation and emission maxima is highly desirable for fluorescence-based applications as it minimizes self-quenching and simplifies signal detection.

Table 1: Illustrative Photophysical Properties of Representative Benzoxazole-Based Fluorophores

Compound Class Absorption Max (λabs, nm) Emission Max (λem, nm) Quantum Yield (ΦF) Solvent
Naphthoxazole-Benzoxazole Derivatives researchgate.net 296–332 368–404 High DMF
Benzothiadiazole (BTD) Derivatives nih.gov ~450 ~550-650 Variable Various

This table presents data from structurally related compounds to illustrate the typical photophysical characteristics of the benzoxazole fluorophore family.

Applications in Bioimaging and Detection

The inherent fluorescence and the presence of a reactive amine handle make this compound a promising candidate for bioimaging and sensing. The primary amine can be used to conjugate the molecule to proteins, nucleic acids, or other biomolecules, enabling them to be tracked within living cells. Furthermore, derivatives of this compound could be designed as selective fluorescent probes. For example, related benzothiadiazole-based probes have been successfully used to image lipid droplets within cancer cells. nih.gov Similarly, benzo[a]phenoxazinium dyes are used to stain specific organelles like the vacuole and endoplasmic reticulum. nih.gov By modifying the substituents on the phenylamine or benzoxazole rings, it may be possible to tune the molecule's lipophilicity and direct its localization to specific subcellular compartments, enabling their visualization through fluorescence microscopy.

Potential in Materials Science for Optoelectronic or Other Functional Applications

The donor-acceptor electronic structure of this compound is a key feature for applications in materials science, particularly in optoelectronics. researchgate.net Molecules with this architecture are often used as building blocks for organic semiconductors, which are essential components in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).

Analogs such as 4-(1,3-Benzoxazol-2-yl)aniline have been identified as OLED materials. samaterials.com The phenylamine portion acts as a hole-transporting unit (electron donor), while the benzoxazole can function as an electron-transporting or emissive unit (electron acceptor). By polymerizing this molecule or incorporating it into a polymer backbone, it could be possible to create materials with desirable charge transport properties. The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) through chemical modification of the core structure is a significant advantage in designing high-performance organic electronic materials. researchgate.net

Future Research Perspectives and Unexplored Avenues in Chemical Biology and Synthesis

The potential of this compound is far from fully realized, and numerous avenues for future research remain open.

Chemical Biology: A key unexplored area is the development of this compound into targeted covalent inhibitors or activity-based probes. The primary amine could be functionalized with a weakly electrophilic "warhead" that can form a covalent bond with a specific nucleophilic residue (e.g., cysteine) in a target protein's active site. Its intrinsic fluorescence would allow for direct visualization of target engagement in cells.

Sensing Platforms: The amine group could be used as a recognition site for specific analytes. For example, its reaction with aldehydes or ketones to form Schiff bases could be harnessed to create a fluorescent "turn-on" or "turn-off" sensor for these carbonyl compounds. Similarly, it could be functionalized with receptors for metal ions or anions, where binding would modulate the compound's photophysical properties.

Advanced Synthesis: While the synthesis of benzoxazoles is well-established, developing novel, more sustainable catalytic methods remains a priority. mdpi.com Future work could focus on one-pot, multi-component reactions to generate libraries of derivatives of this compound with high efficiency and atom economy.

Polymer Chemistry: A systematic investigation into the polymerization of this molecule, either through the amine group or through functional groups added to the aromatic rings, could lead to a new class of functional polymers. These materials could possess unique optical, electronic, or self-assembly properties for applications in flexible electronics, smart coatings, or drug delivery systems.

Q & A

Q. What are the established synthetic pathways for 4-(2-Benzooxazol-2-yl-ethyl)-phenylamine, and how can their efficiency be quantified?

Methodological Answer:

  • Key Reactions : Utilize coupling reactions (e.g., Buchwald-Hartwig amination) between benzooxazole derivatives and phenylamine precursors. Optimize catalysts (e.g., palladium-based systems) and solvent systems (polar aprotic solvents like DMF) to enhance yield .
  • Efficiency Metrics : Track reaction yields via HPLC (C18 column, acetonitrile/water mobile phase) and purity by NMR (δ 7.2–8.1 ppm for aromatic protons) .
  • Yield Optimization : Use fractional crystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) for purification.

Q. How can researchers validate the structural identity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : Confirm amine (-NH2) protons (δ 3.5–4.0 ppm) and benzooxazole ring protons (δ 7.5–8.0 ppm).
    • FTIR : Identify N-H stretching (3300–3500 cm⁻¹) and C=N/C-O bands (1600–1700 cm⁻¹) .
    • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 265.3).

Q. What solvent systems and storage conditions maximize the compound’s stability?

Methodological Answer:

  • Solvent Compatibility : Test solubility in DMSO, ethanol, and dichloromethane. Avoid aqueous buffers (risk of hydrolysis).
  • Storage : Store in amber vials at −20°C under inert gas (argon) to prevent oxidative degradation. Monitor stability via periodic HPLC analysis (retention time drift <5%) .

Q. How can researchers assess purity thresholds (e.g., >95%) for this compound?

Methodological Answer:

  • Analytical Workflow :
    • HPLC : Use a C18 column with UV detection at 254 nm; retention time consistency (±0.1 min) indicates purity.
    • Elemental Analysis : Compare experimental vs. theoretical C/H/N ratios (deviation <0.3%) .
    • TLC : Validate homogeneity using silica plates (Rf consistency across batches).

Q. What are the safety protocols for handling this compound in lab settings?

Methodological Answer:

  • Risk Assessment : Refer to SDS for acute toxicity data (oral LD50, dermal irritation).
  • PPE : Use nitrile gloves, lab coats, and fume hoods for synthesis.
  • Waste Disposal : Neutralize acidic/basic residues before incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for its synthesis?

Methodological Answer:

  • Comparative Analysis : Replicate published protocols under controlled conditions (temperature, catalyst loading).
  • Reproducibility Checks : Use DOE (Design of Experiments) to isolate variables (e.g., solvent purity, moisture levels).
  • Data Normalization : Report yields relative to internal standards (e.g., deuterated analogs) to minimize instrumental bias .

Q. What experimental designs are suitable for studying substituent effects on the compound’s electronic properties?

Methodological Answer:

  • Factorial Design : Vary substituents (e.g., electron-donating/-withdrawing groups) on the phenylamine moiety.
  • Analytical Tools :
    • Cyclic Voltammetry : Measure redox potentials to infer electron density.
    • DFT Calculations : Model HOMO/LUMO gaps using Gaussian09 with B3LYP/6-31G(d) basis set .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to receptors (e.g., kinase domains). Validate with MD simulations (GROMACS) for stability over 100 ns.
  • Pharmacophore Mapping : Align electrostatic/hydrophobic features with known inhibitors .

Q. What in vitro assays can assess bioactivity while minimizing compound degradation?

Methodological Answer:

  • Assay Design :
    • Short-Term Incubation : Limit exposure to <24 hours in cell culture (e.g., MTT assay).
    • Stability Buffers : Use PBS (pH 7.4) with 0.1% BSA to prevent aggregation.
    • LC-MS Monitoring : Quantify intact compound post-assay to confirm stability .

Q. How can synthesis be scaled to gram-scale without compromising purity?

Methodological Answer:

  • Process Optimization :
    • Continuous Flow Reactors : Enhance mixing and heat transfer for consistent yields.
    • In-Line Analytics : Integrate PAT (Process Analytical Technology) with FTIR for real-time monitoring.
    • Crystallization Control : Seed with pure crystals to avoid polymorphic impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.